Cas no 1996563-60-0 (1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine)
1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine
- EN300-1111530
- 1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 1996563-60-0
-
- Inchi: 1S/C9H12N6/c1-7-4-11-5-8(13-7)2-3-15-6-12-9(10)14-15/h4-6H,2-3H2,1H3,(H2,10,14)
- InChI Key: POMXCQJDCUSIGL-UHFFFAOYSA-N
- SMILES: N1(C=NC(N)=N1)CCC1C=NC=C(C)N=1
Computed Properties
- Exact Mass: 204.11234441g/mol
- Monoisotopic Mass: 204.11234441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 82.5Ų
1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1111530-0.05g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1111530-0.1g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1111530-0.25g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1111530-0.5g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1111530-1.0g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1111530-2.5g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1111530-5.0g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1111530-10.0g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1111530-1g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1111530-5g |
1-[2-(6-methylpyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1996563-60-0 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine
Introduction to 1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine (CAS No. 1996563-60-0)
1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine, identified by its CAS number 1996563-60-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a 6-methylpyrazin-2-yl substituent and an amine functional group at the 1H-1,2,4-triazol-3-amine core enhances its potential as a pharmacophore in drug discovery.
The molecular structure of this compound is characterized by a triazole ring fused with an ethyl chain and a pyrazine moiety. The 6-methylpyrazin-2-yl group contributes to the compound's unique electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules. In recent years, there has been growing interest in triazole derivatives due to their demonstrated efficacy in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.
One of the most compelling aspects of 1-2-(6-methylpyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine is its potential in modulating biological pathways associated with disease progression. The triazole ring is known to exhibit inhibitory effects on enzymes and receptors involved in cancer cell proliferation and inflammation. Furthermore, the 6-methylpyrazin-2-yl substituent has been shown to enhance binding affinity to target proteins, improving the compound's pharmacological activity.
Recent studies have highlighted the role of triazole-containing compounds in overcoming drug resistance mechanisms in cancer therapy. The structural flexibility of 1H-1,2,4-triazol-3-amines allows for modifications that can fine-tune their interactions with biological targets. For instance, modifications at the amine group can alter the compound's solubility and metabolic stability, which are critical factors for drug development.
In the context of drug discovery, 1-(6-methylpyrazinyl)ethyl-substituted triazoles have been explored for their ability to inhibit kinases and other enzymes implicated in chronic diseases. The methylpyrazine moiety is particularly noteworthy for its ability to engage with hydrophobic pockets in protein targets, enhancing binding affinity. This feature makes it an attractive component for designing next-generation therapeutics.
The synthesis of 1-(6-methylpyrazinyl)ethyl-substituted derivatives has been optimized to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have enabled the efficient production of these complex molecules. These techniques not only improve scalability but also allow for rapid screening of analogs with varying substituents.
Biological evaluation of CAS No. 1996563-60-0 has revealed promising results in preclinical models. Initial studies indicate that this compound exhibits potent inhibitory activity against certain cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safe and effective drugs that minimize side effects.
The therapeutic potential of this compound extends beyond oncology. Research suggests that it may also have applications in treating inflammatory diseases by modulating immune responses. The interaction between the triazole ring and inflammatory mediators has been well-documented in literature, providing a strong rationale for further investigation.
The development of novel drug candidates requires rigorous testing to assess their efficacy and safety profiles. 1-(6-Methylpyrazinyl)ethyl-substituted triazoles, including our target compound, are being evaluated through various assays that measure their ability to inhibit disease-causing pathways. These assays include enzyme inhibition studies, cell-based assays, and animal models.
One of the key challenges in drug development is ensuring that compounds can traverse biological barriers such as cell membranes and metabolic enzymes. The structural features of CAS No. 1996563-60-0, particularly the ethyl chain and the amine group at position 3 of the triazole ring, contribute to its bioavailability and pharmacokinetic properties. Further optimization may be required to enhance these characteristics based on initial findings from preclinical studies.
The integration of computational chemistry techniques has accelerated the process of identifying promising candidates like CAS No. 1996563-60-0. Molecular modeling simulations help predict how these compounds will interact with biological targets at the atomic level. This approach allows researchers to design analogs with improved binding affinity and reduced off-target effects before conducting costly wet-lab experiments.
In conclusion, 1-(6-methylpyrazinyl)ethyl-substituted derivatives represent a significant advancement in pharmaceutical chemistry due to their diverse biological activities and structural versatility, making them valuable tools for drug discovery programs targeting various diseases including cancer, inflammation, and other chronic conditions, where they show potential as lead compounds or as components within larger molecular frameworks designed for enhanced therapeutic efficacy, safety, and patient compliance, contributing significantly to ongoing efforts aimed at developing next-generation therapeutics capable addressing unmet medical needs.
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